![molecular formula C23H29N3O8 B14355605 2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol CAS No. 91815-39-3](/img/structure/B14355605.png)
2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol is an organic compound characterized by its complex structure, which includes tert-butyl groups and a trinitrophenoxy moiety. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol typically involves multiple steps, starting with the preparation of 2,6-Di-tert-butylphenol. This precursor is synthesized via the Friedel–Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, solvent selection, and catalyst concentration.
化学反応の分析
Types of Reactions
2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Friedel–Crafts alkylation or acylation reactions are employed, often using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and their derivatives.
Substitution: Various alkylated or arylated phenols.
科学的研究の応用
2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol has diverse applications in scientific research:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry.
Biology: Investigated for its potential as a protective agent against oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of high-performance materials and coatings.
作用機序
The compound exerts its effects primarily through its antioxidant properties. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The trinitrophenoxy group enhances the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways involved in oxidative stress and inflammation.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as a food additive and antioxidant.
2,4-Dimethyl-6-tert-butylphenol: Used in fuels and as an ultraviolet stabilizer.
Uniqueness
2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol stands out due to its combination of tert-butyl and trinitrophenoxy groups, which confer enhanced stability and reactivity. This makes it particularly effective in applications requiring robust antioxidant properties and resistance to oxidative degradation.
特性
CAS番号 |
91815-39-3 |
|---|---|
分子式 |
C23H29N3O8 |
分子量 |
475.5 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol |
InChI |
InChI=1S/C23H29N3O8/c1-22(2,3)16-10-14(11-17(20(16)27)23(4,5)6)8-7-9-34-21-18(25(30)31)12-15(24(28)29)13-19(21)26(32)33/h10-13,27H,7-9H2,1-6H3 |
InChIキー |
XOTSMRWTKFSWDX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



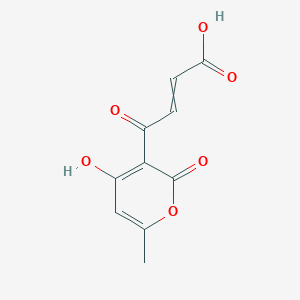
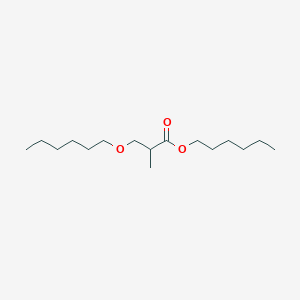
![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)
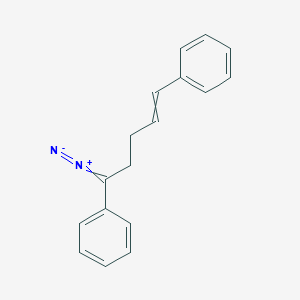

![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
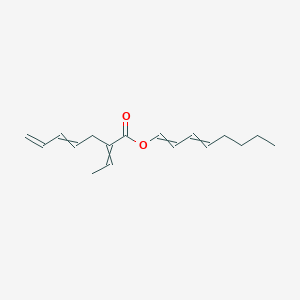
![4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355587.png)

![(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone}](/img/structure/B14355596.png)
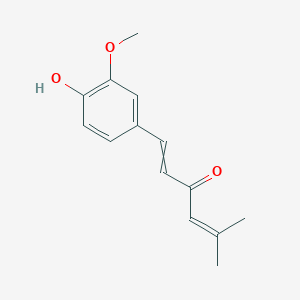
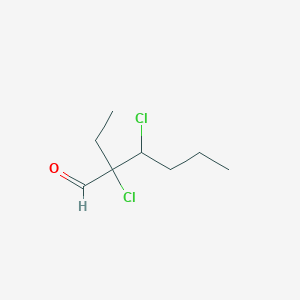
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)
